(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate
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Overview
Description
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and reactivity, making them valuable in various chemical processes and applications. The presence of the tetrafluoroboranuide anion further enhances the stability and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of (2,4-dimethylphenyl)(fluoromethyl)phenylsulfanium with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .
Scientific Research Applications
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and nucleophilic substitutions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate involves the transfer of the fluoromethyl group to various substrates. This transfer is often catalyzed by metal complexes, such as iron porphyrin, which facilitate the formation of reactive intermediates. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of fluorocarbene or fluoromethylene intermediates .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)(methyl)phenylsulfanium; tetrafluoroboranuide
- (2,4-Dimethylphenyl)(chloromethyl)phenylsulfanium; tetrafluoroboranuide
- (2,4-Dimethylphenyl)(bromomethyl)phenylsulfanium; tetrafluoroboranuide
Uniqueness
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. The fluoromethyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(fluoromethyl)-phenylsulfanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FS.BF4/c1-12-8-9-15(13(2)10-12)17(11-16)14-6-4-3-5-7-14;2-1(3,4)5/h3-10H,11H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDEUJVTVLBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](CF)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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